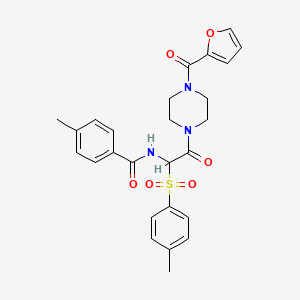

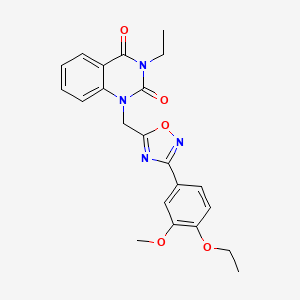

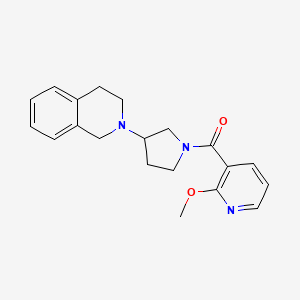

N-(4-氯苯基)-3-(2-甲基-3-硝基苯甲酰胺)苯并呋喃-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives often involves multi-step reactions, including the use of thionyl chloride and refluxing with different aromatic acids in the presence of a base like triethylamine . For example, the synthesis of 2-Nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide was achieved by refluxing a dichlorophenyl-nitrobenzamide with thionyl chloride followed by treatment with 2-methyl benzoic acid . This suggests that a similar approach could be used for the synthesis of "N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide," possibly involving the use of 4-chlorophenyl and 2-methyl-3-nitrobenzamido precursors.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the dihedral angles between aromatic rings and the orientation of functional groups such as nitro groups . For instance, the dihedral angle between two aromatic rings in one of the studied compounds is 82.32(4)°, and the nitro groups are oriented at specific dihedral angles with respect to their attached phenyl rings . The amide group typically forms a distinct dihedral angle with the benzoyl ring, contributing to the overall conformation of the molecule . These structural details are crucial for understanding the three-dimensional conformation of "N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide."

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the presence of substituents on the aromatic rings and the nature of the amide bond . For example, modifications on the amide bond and the alkyl chain linking the benzamide moiety to other groups can affect the compound's affinity for certain receptors . The presence of chloro and nitro groups can also impact the reactivity, as seen in the synthesis and characterization of various chlorophenyl benzamides . These insights can be applied to predict the reactivity of "N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide" in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their crystalline structure, hydrogen bonding patterns, and bond parameters, are well-documented . These compounds often crystallize in specific space groups with defined unit cell dimensions, and their molecules can be linked by intermolecular hydrogen bonds, forming chains or dimeric pairs . The presence of chloro and nitro substituents can influence the molecular packing and hydrogen bonding motifs. Understanding these properties is essential for the analysis of the physical state and stability of "N-(4-chlorophenyl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide."

科学研究应用

合成和表征

- 相关苯甲酰胺化合物的合成和晶体结构已得到广泛研究,证明了合成具有特定结构构型的苯甲酰胺衍生物的方法,这些方法通过光谱、元素分析和单晶 X 射线衍射数据得到证实 (Saeed, Hussain, Abbas, & Bolte, 2010)。

生物活性

- 对苯并呋喃衍生物的研究探索了它们的潜在抗生育和抗炎活性。一些衍生物显示出显着的抗炎活性,与阿司匹林相当,尽管在所研究的化合物中未观察到抗生育活性 (Saksena, Radhakrishnan, Kar, & Gokhale, 1971)。

- 另一项研究专注于 N-芳基-2-硝基苯甲酰胺的光重排,导致偶氮化合物的形成,这可能对药物化学和光敏材料的开发产生影响 (Gunn & Stevens, 1973)。

标记化合物的合成

- 据报道,[15N]-硝基噻吩甲酰胺的同位素高效合成引起了人们的兴趣,因为它们是抗肿瘤剂,展示了这些化合物在癌症研究中的潜力 (Shinkwin & Threadgill, 1996)。

化学转化

- 已经探索了 4-亚氨基-(1H,4H)-3,1-苯并恶嗪-2-酮通过异氰酸酯甲酰胺中间体重排为 2,4-喹唑啉二酮,表明通过重排过程创建新化学结构的潜力 (Azizian, Mehrdad, Jadidi, & Sarrafi, 2000)。

潜在治疗应用

- 研究已经合成和表征了氚标记的 N-((R)-1-((S)-4-(4-氯苯基)-4-羟基-3,3-二甲基哌啶-1-基)-3-甲基-1-氧丁烷-2-基)-3-磺酰基苯甲酰胺,这是一种与 C-C 趋化因子受体 1 (CCR1) 拮抗作用相关的化合物,突出了该化合物在治疗应用中的潜力 (Hong, Hynes, Tian, Balasubramanian, Bonacorsi, 2015)。

属性

IUPAC Name |

N-(4-chlorophenyl)-3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClN3O5/c1-13-16(6-4-7-18(13)27(30)31)22(28)26-20-17-5-2-3-8-19(17)32-21(20)23(29)25-15-11-9-14(24)10-12-15/h2-12H,1H3,(H,25,29)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHXHAIZXFGFBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(6-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2521361.png)

![N-[1-(benzenesulfonyl)-2-(4-butanoylpiperazin-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2521367.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2521368.png)

![N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide](/img/structure/B2521381.png)